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molecular formula C12H11NO3 B2489562 methyl 3-acetyl-1H-indole-5-carboxylate CAS No. 106896-59-7

methyl 3-acetyl-1H-indole-5-carboxylate

Cat. No. B2489562
M. Wt: 217.224
InChI Key: LXTFSAFFYUCWCX-UHFFFAOYSA-N
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Patent
US07608633B2

Procedure details

0.686 g (3.16 mmol) methyl-3-acetylindole-5-carboxylate are dissolved under heat in 10 ml tetrahydrofurane and 10 ml ethylene glycol and mixed with 7.08 g (0.13 mol) potassium hydroxide. Having stirred under reflux for 30 minutes, the reaction mixture is cooled to room temperature. The tetrahydrofurane is removed on the rotary evaporator and the solution is acidified under ice cooling with 20 ml 6N hydrochloric acid. The precipitated light violet precipitate is sucked off and dried.
Quantity
0.686 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
7.08 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C[O:2][C:3]([C:5]1[CH:6]=[C:7]2[C:11](=[CH:12][CH:13]=1)[NH:10][CH:9]=[C:8]2[C:14](=[O:16])[CH3:15])=[O:4].C(O)CO.[OH-].[K+]>O1CCCC1>[C:14]([C:8]1[C:7]2[C:11](=[CH:12][CH:13]=[C:5]([C:3]([OH:4])=[O:2])[CH:6]=2)[NH:10][CH:9]=1)(=[O:16])[CH3:15] |f:2.3|

Inputs

Step One
Name
Quantity
0.686 g
Type
reactant
Smiles
COC(=O)C=1C=C2C(=CNC2=CC1)C(C)=O
Step Two
Name
Quantity
10 mL
Type
reactant
Smiles
C(CO)O
Name
Quantity
7.08 g
Type
reactant
Smiles
[OH-].[K+]
Step Three
Name
Quantity
10 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
Having stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
The tetrahydrofurane is removed on the rotary evaporator
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
Smiles
C(C)(=O)C1=CNC2=CC=C(C=C12)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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